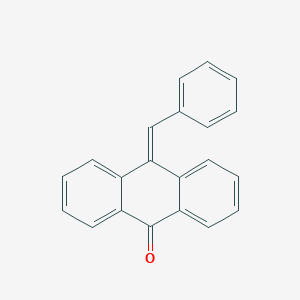
10-Benzylideneanthracen-9(10h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzylideneanthracen-9(10h)-one is a useful research compound. Its molecular formula is C21H14O and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antitumor Activity
10-Benzylideneanthracen-9(10H)-one has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, a study by Hu and Zhou (2004) synthesized several 10-substituted benzylidene anthrones, which demonstrated moderate to high antitumor activity in vitro . Another study highlighted the synthesis of novel benzylidene-9(10H)-anthracenones, which were evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division .
Mechanism of Action
The mechanism behind the antitumor activity of this compound derivatives often involves their interaction with cellular components such as tubulin. By disrupting microtubule dynamics, these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as chemotherapeutic agents .
Materials Science
Fluorescent Properties
This compound has also been studied for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic structure of this compound allows it to emit light upon excitation, which is essential for developing efficient light-emitting materials .
Synthesis of Hybrid Materials
The compound can serve as a building block for synthesizing hybrid materials that combine organic and inorganic components. Its ability to form stable complexes with metal ions has been exploited to create luminescent materials with enhanced properties .
Photochemistry
Photostability and Photodegradation Studies
Research into the photochemical stability of this compound reveals its potential use in photoprotective applications. Studies have shown that this compound exhibits good stability under UV radiation, making it a candidate for use in sunscreens and other protective coatings .
Applications in Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light activation positions it as a potential agent in photodynamic therapy (PDT). PDT utilizes photosensitizers that produce cytotoxic effects in targeted tissues when exposed to specific wavelengths of light, offering a non-invasive treatment option for certain cancers .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | K562 | 15 | Tubulin Inhibition |
| 2 | A549 | 12 | Apoptosis Induction |
| 3 | MCF-7 | 8 | Microtubule Disruption |
Data derived from various studies on the antitumor properties of synthesized derivatives.
Table 2: Fluorescent Properties of this compound
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
| Stability under UV | High |
Experimental data indicating the fluorescent characteristics relevant for material applications.
Propiedades
Número CAS |
14343-92-1 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
10-benzylideneanthracen-9-one |
InChI |
InChI=1S/C21H14O/c22-21-18-12-6-4-10-16(18)20(14-15-8-2-1-3-9-15)17-11-5-7-13-19(17)21/h1-14H |
Clave InChI |
ZBDXDMJVRUZKDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Key on ui other cas no. |
14343-92-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















